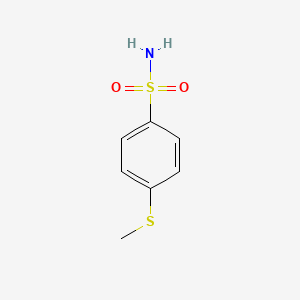

4-(methylsulfanyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

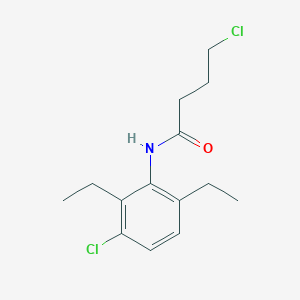

4-(methylsulfanyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO2S2. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which also bears a methylsulfanyl group (-SCH3) at the para position.

Wissenschaftliche Forschungsanwendungen

4-(methylsulfanyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It is structurally similar to sulfanilamide, a well-known sulfonamide antibiotic . Sulfonamides typically target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Like other sulfonamides, 4-(methylsulfanyl)benzene-1-sulfonamide likely acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . By mimicking this substrate, it prevents the production of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the folic acid synthesis pathway, specifically the conversion of p-aminobenzoic acid to dihydrofolic acid . This disruption can lead to a deficiency of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and excreted primarily in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound can lead to a halt in bacterial growth and reproduction, as these processes are dependent on the availability of folic acid . This makes the compound potentially useful as an antibacterial agent .

Safety and Hazards

Zukünftige Richtungen

The future directions for 4-(Methylthio)benzenesulfonamide could involve further exploration of its potential as an antimicrobial agent. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . Such research could lead to the development of novel antiproliferative agents.

Biochemische Analyse

Biochemical Properties

4-(Methylsulfanyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of pH and ion balance. By inhibiting carbonic anhydrase, this compound can alter intracellular pH, affecting cellular metabolism and gene expression . Furthermore, this compound has been shown to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of target enzymes, such as carbonic anhydrase, leading to a decrease in their catalytic activity . This binding interaction is facilitated by the presence of the methylsulfanyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability allows for extended observation of its biochemical impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to disruption of normal cellular processes. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical impact.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)benzene-1-sulfonamide typically involves the sulfonation of 4-(methylsulfanyl)aniline. The process can be summarized as follows:

Nitration: 4-(methylsulfanyl)aniline is nitrated to form 4-(methylsulfanyl)nitrobenzene.

Reduction: The nitro group is then reduced to an amine group, yielding 4-(methylsulfanyl)aniline.

Sulfonation: Finally, the amine group is sulfonated using chlorosulfonic acid or sulfur trioxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and yield.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone group (-SO2CH3) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The sulfonamide group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: 4-(methylsulfonyl)benzene-1-sulfonamide

Reduction: 4-(methylsulfanyl)benzene-1-amine

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: A veterinary antibiotic used to treat infections in livestock.

Uniqueness

4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of the methylsulfanyl group, which can impart different chemical and biological properties compared to other sulfonamides. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

4-methylsulfanylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCWFFVGFICMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)

![methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2889143.png)

![2-methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2889144.png)

![N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2889145.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2889150.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2889155.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2889158.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)